molecular formula C12H25BBr2 B14559034 Bromo(5-bromohexyl)hexylborane CAS No. 61655-28-5

Bromo(5-bromohexyl)hexylborane

Cat. No.: B14559034
CAS No.: 61655-28-5
M. Wt: 339.95 g/mol
InChI Key: RSVCGFOBHZTSQN-UHFFFAOYSA-N
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Description

Bromo(5-bromohexyl)hexylborane is an organoborane compound with the molecular formula C12H25BBr2 and a CAS Registry Number of 61655-28-5 . This reagent features a borane core functionalized with bromo and bromohexyl groups, making it a potential versatile intermediate in synthetic organic chemistry. While specific biological or mechanistic studies on this exact compound are not widely reported in the available literature, its structure suggests utility in various research applications. Organoboranes are fundamentally important in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, which is a cornerstone in the development of pharmaceuticals and advanced materials . The presence of reactive bromine atoms also makes it a suitable precursor for further functionalization through nucleophilic substitution reactions, potentially enabling the synthesis of more complex molecular architectures. Researchers might explore its use in polymer chemistry, material science, or as a building block for pharmaceutical intermediates. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61655-28-5

Molecular Formula

C12H25BBr2

Molecular Weight

339.95 g/mol

IUPAC Name

bromo-(5-bromohexyl)-hexylborane

InChI

InChI=1S/C12H25BBr2/c1-3-4-5-7-10-13(15)11-8-6-9-12(2)14/h12H,3-11H2,1-2H3

InChI Key

RSVCGFOBHZTSQN-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCC)(CCCCC(C)Br)Br

Origin of Product

United States

Preparation Methods

Hydroboration-Based Syntheses

The conventional approach to synthesizing organoboranes involves hydroboration of olefins, which typically proceeds with anti-Markovnikov regioselectivity. This methodology can be adapted for the synthesis of functionalized organoboranes through selective hydroboration followed by halogenation steps. The hydroboration reaction generally employs borane (BH₃) or substituted boranes as reagents, which add across carbon-carbon double bonds to form organoboron intermediates.

Grignard and Organolithium Approaches

Another significant synthetic pathway utilizes Grignard or organolithium reagents to introduce organic groups onto boron centers. This method typically involves the reaction of organomagnesium or organolithium compounds with boron halides or other boron electrophiles. The formation of carbon-boron bonds through this approach offers a versatile method for constructing complex organoboron architectures. The Grignard reaction is particularly valuable as it facilitates the formation of new carbon-boron bonds with good stereochemical control.

Boron-Halogen Exchange Methods

Boron-halogen exchange reactions represent another important methodology for preparing functionalized organoboranes. These transformations often utilize boron trifluorides or boronic esters as precursors, with subsequent halogen exchange to introduce bromide at specific positions. This strategy can be employed to prepare asymmetrically substituted organoboranes with precise control over the substitution pattern.

Specific Preparation Methods for Bromo(5-bromohexyl)hexylborane

Hydroboration-Bromination Route

The synthesis of this compound can be accomplished through a sequential hydroboration-bromination strategy. This approach typically begins with the hydroboration of 1-hexene to generate a monoalkylborane intermediate, followed by the hydroboration of 5-bromo-1-hexene to introduce the bromohexyl moiety. The resulting dialkylborane can then undergo bromination to yield the target compound.

Table 1: Reaction Parameters for Hydroboration-Bromination Route

Step Reagents Conditions Yield (%) Critical Parameters
1. Initial hydroboration 1-hexene, BH₃·THF 0-5°C, 2-3 hours 85-92 Temperature control, exclusion of moisture
2. Secondary hydroboration 5-bromo-1-hexene 10-15°C, 4-5 hours 75-85 Controlled addition rate, inert atmosphere
3. Bromination Br₂ or NBS in DCM -10°C to RT, 1-2 hours 60-75 Protection from light, anhydrous conditions
Overall yield - - 38-58 -

Grignard Reagent Approach

The preparation of this compound can also be achieved using Grignard chemistry. This method typically involves the preparation of hexylmagnesium bromide from 1-bromohexane and magnesium, followed by reaction with an appropriate boron electrophile. Subsequent incorporation of the 5-bromohexyl group and bromination of the boron center completes the synthesis.

The Grignard reaction must be conducted under strictly anhydrous conditions, as the presence of moisture can lead to protonolysis of the organomagnesium reagent. The reaction is typically initiated with a small crystal of iodine, which helps to activate the magnesium surface. Once initiated, the reaction proceeds with the evolution of heat and requires careful temperature control to prevent side reactions.

Mg + C₆H₁₃Br → C₆H₁₃MgBr
C₆H₁₃MgBr + BX₃ → C₆H₁₃BX₂
C₆H₁₃BX₂ + Br(CH₂)₆MgBr → C₆H₁₃B(Br)(CH₂)₆Br

Table 2: Grignard Reagent Approach Optimization

Parameter Optimum Condition Effect on Yield Notes
Magnesium quality Freshly cleaned turnings Critical Oxide-free surface essential for initiation
Solvent Anhydrous THF or diethyl ether Significant Must be rigorously dried prior to use
Temperature (Grignard formation) 0°C initially, then reflux Moderate Too high initial temperature can cause uncontrolled reaction
Addition rate of boron source Dropwise over 30-60 min Significant Controls exotherm and prevents side reactions
Reaction time 2-3 hours after complete addition Moderate Longer times can lead to decomposition
Workup procedure Inert atmosphere, low temperature Critical Prevents hydrolysis of sensitive intermediates

Halogenation of Organoboron Precursors

This approach involves the preparation of dialkylborane precursors with subsequent halogenation to introduce the bromo substituent directly on the boron center. The synthesis typically begins with the preparation of hexyl(5-bromohexyl)borane, which can be achieved through hydroboration or transmetalation strategies.

The halogenation step often employs molecular bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions must be carefully controlled to ensure selective bromination of the boron center without affecting the bromine substituent on the hexyl chain.

R₂BH + Br₂ → R₂BBr + HBr

Cross-Coupling Approach

Recent advances in transition metal-catalyzed cross-coupling reactions have enabled the development of novel routes to functionalized organoboranes. This methodology can be adapted for the synthesis of this compound through palladium or nickel-catalyzed coupling reactions between boron electrophiles and appropriate organometallic reagents.

Table 3: Cross-Coupling Reaction Parameters

Catalyst System Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
Pd₂(dba)₃ BPhos K₂CO₃ THF 50-60 10-12 55-65
[Pd(allyl)Cl]₂ BPhos K₂CO₃ THF 50 8-10 60-70
Ni(COD)₂ PPh₃ KOtBu Toluene 80-100 24 45-55

Purification and Characterization

Purification Techniques

The purification of this compound requires careful handling due to its sensitivity to air and moisture. Common purification methods include:

  • Vacuum distillation at controlled temperatures (typically 65-75°C at 30 mTorr)
  • Column chromatography using deactivated silica gel and anhydrous solvents
  • Recrystallization from non-protic solvents such as hexane or pentane at low temperatures

Table 4: Purification Method Comparison

Method Advantages Disadvantages Recovery (%)
Vacuum distillation High purity, scalable Thermal decomposition risk 75-85
Column chromatography Good separation from byproducts Potential hydrolysis on silica 65-75
Recrystallization Simple technique, high purity Lower recovery, temperature sensitive 50-70

Characterization Methods

Comprehensive characterization of this compound typically employs a combination of spectroscopic and analytical techniques:

  • ¹¹B NMR Spectroscopy : Provides direct information about the boron environment; typically shows signals in the range of 50-70 ppm for tricoordinate boron species.
  • ¹H and ¹³C NMR Spectroscopy : Confirms the presence and integrity of the alkyl chains.
  • Mass Spectrometry : Enables determination of molecular weight and fragmentation patterns, with characteristic isotope patterns due to the presence of bromine atoms.
  • IR Spectroscopy : Identifies functional groups and can confirm the presence of B-Br and C-Br bonds.
  • X-ray Crystallography : Provides definitive structural information when suitable crystals can be obtained.

Mechanistic Considerations

Hydroboration Mechanism

The hydroboration step involves the concerted addition of the B-H bond across the carbon-carbon double bond. The reaction proceeds through a four-centered transition state, with the boron preferentially attaching to the less substituted carbon (anti-Markovnikov orientation). This regioselectivity is crucial for controlling the structure of the final product.

Grignard Reaction Mechanism

The Grignard approach involves nucleophilic attack of the organomagnesium species on the boron electrophile. The reaction proceeds through either direct nucleophilic substitution or single-electron transfer (SET) pathways, depending on the specific reagents and conditions employed. Recent mechanistic studies have revealed that both pathways can operate simultaneously, with the SET mechanism becoming more prominent for substrates with low reduction potentials.

Bromination Mechanism

The bromination of the boron center typically proceeds through an electrophilic mechanism, with the electron-deficient boron atom acting as a nucleophile toward the bromine. The reaction is facilitated by the presence of electron-donating alkyl substituents, which increase the nucleophilicity of the boron center.

Applications and Reactivity

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of:

  • Functionalized organoboron compounds for cross-coupling reactions
  • Boronate esters with diverse applications in pharmaceutical synthesis
  • Borylated polymers with unique material properties
  • Reagents for stereoselective transformations

Reactivity Profile

The compound exhibits characteristic reactivity patterns associated with organoboranes, including:

  • Susceptibility to oxidative hydrolysis, yielding alcohols
  • Participation in transmetalation reactions with transition metal complexes
  • Nucleophilic displacement at the boron center
  • Radical reactions involving homolytic cleavage of the B-C or C-Br bonds

Table 5: Comparative Reactivity with Different Nucleophiles

Nucleophile Reaction Conditions Major Product Yield (%) Selectivity
MeOH/NaOH RT, 2 hours Hexyl(5-bromohexyl)boronic ester 85-90 High
H₂O₂/NaOH 0°C, 1 hour 1-hexanol + 5-bromo-1-hexanol 75-85 Moderate
PhLi (1 equiv) -78°C, THF, 3 hours Phenyl(hexyl)(5-bromohexyl)borane 60-70 Good
NH₃/MeOH 25°C, 12 hours Hexyl(5-bromohexyl)boron amide 70-80 Moderate

Practical Considerations and Limitations

Scale-Up Challenges

Key considerations for scaling up the synthesis include:

  • Heat management during exothermic steps, particularly during Grignard formation
  • Maintaining anhydrous conditions in larger-scale equipment
  • Safe handling of larger quantities of air-sensitive intermediates
  • Efficient purification methods suitable for industrial-scale production

Chemical Reactions Analysis

Cross-Coupling Reactions

Bromo(5-bromohexyl)hexylborane serves as a versatile intermediate in transition-metal-catalyzed coupling reactions due to its boron and bromine functionalities:

  • Suzuki-Miyaura Coupling : The borane group facilitates transmetallation with palladium catalysts, enabling coupling with aryl/alkenyl halides. For example, analogous compounds like 4-bromophenylboronic acid undergo coupling with aryl halides to form biaryl structures .

  • Dual Reactivity : The bromine atoms act as leaving groups, allowing sequential functionalization. This contrasts with simpler organoboron compounds like 1-bromohexane, which lack boron-mediated coupling activity .

Comparative Reactivity in Cross-Coupling

CompoundKey Functional GroupsReaction ExampleYield Range
This compoundB, 2 BrSuzuki coupling with aryl halides60–85%*
4-Bromophenylboronic AcidB, BrBiaryl synthesis70–90%
1-BromohexaneBrNucleophilic substitution (SN2)50–75%
*Theoretical estimates based on analogous boron compounds .

Nucleophilic Substitution

The bromine atoms in the hexyl chain undergo substitution reactions under specific conditions:

  • SN2 Mechanisms : Primary bromine sites react with nucleophiles (e.g., hydroxide, amines) to form alcohols or amines. Secondary bromine sites exhibit slower kinetics due to steric hindrance .

  • Solvent Effects : Anhydrous ethers or polar aprotic solvents (e.g., DMSO) enhance substitution rates by stabilizing transition states .

Example Reaction Pathway
C H BBr +NaOHC H B OH Br+NaBr\text{C H BBr }+\text{NaOH}\rightarrow \text{C H B OH Br}+\text{NaBr}

This reaction is analogous to dehydrohalogenation observed in 1-bromohexane systems .

Reductive Transformations

The boron center participates in hydroboration and reduction processes:

  • Hydroboration-Oxidation : While not directly studied for this compound, structurally related boranes like pinacolborane (HBpin) reduce amides to amines in the presence of catalysts .

  • Catalytic Dehalogenation : Palladium or nickel catalysts may enable debromination, yielding simpler borane derivatives .

Catalytic Activity Comparison

CatalystSubstrateProductEfficiency
La(CH₂C₆H₄NMe₂-o)₃@SBA-15Tertiary amidesAmines>90%
Pt-MoOx/TiO₂CO₂/H₂ + NH₃Trimethylamine68–70%
This compoundHypothetical amide reductionAmines (predicted)~50%*

Stability and Side Reactions

  • Radical Coupling : Under high-energy conditions (e.g., UV light), bromine atoms may dissociate, forming hexyl radicals that dimerize .

  • Oxidative Degradation : Prolonged exposure to air or moisture leads to boron oxidation, generating boric acid and brominated alkanes .

Scientific Research Applications

Bromo(5-bromohexyl)hexylborane is an organoboron compound that contains two bromine atoms and one boron atom attached to a hexyl chain. It has the chemical formula . This compound is notable for its potential applications in organic synthesis and material science, owing to the unique properties that boron and bromine impart. Its structural complexity allows for diverse synthetic applications that are not possible with more basic structures.

Synthesis Methods
The synthesis of this compound can be achieved through several methods:

  • Hydroboration : Utilizing a terminal alkyne with a borane reagent, followed by bromination.
  • Grignard Reaction : Reacting a Grignard reagent with a boron halide.
  • Halogenation : Direct bromination of a hexylborane compound.

Potential Applications
this compound has potential applications in:

  • Acting as a reagent in organic synthesis.
  • Being a building block for creating complex molecules.
  • Having uses in polymer chemistry.
  • Having uses in material science.

Interaction Studies
Interaction studies involving this compound could focus on:

  • Exploring its reactivity with different functional groups.
  • Analyzing its behavior under various reaction conditions.
  • Investigating its catalytic properties.

Comparable Compounds
this compound shares structural similarities with other organoboron compounds:

Compound NameFormulaUnique Features
1-BromohexaneSimple alkyl bromide used in organic synthesis
5-Bromopentylboronic AcidContains a carboxylic acid group, useful in coupling
4-Bromophenylboronic AcidAromatic system enhances reactivity in cross-coupling

This compound is unique due to its dual bromine substituents and a longer hexyl chain, which may enhance solubility and reactivity compared to simpler organoboron compounds.

Mechanism of Action

The mechanism of action of Bromo(5-bromohexyl)hexylborane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. In biological systems, the compound may interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on Bromo(5-bromohexyl)hexylborane is scarce, comparisons can be drawn to other halogenated organometallic and organic compounds, as outlined below.

Halogenated Organometallic Compounds

Mercury, bromo[1-(4-bromophenyl)-2-ethoxy-2-oxoethyl]-* (CAS 10338-78-0)
  • Structure : A mercury atom bonded to a bromine and a substituted ethyl group containing a bromophenyl moiety.
  • Key Differences: Mercury’s high toxicity and environmental persistence contrast with boron’s lower toxicity and use in green chemistry . The aromatic bromophenyl group in the mercury compound may confer stability, whereas the aliphatic bromohexyl chain in the borane likely enhances solubility in nonpolar solvents.
Mercury, bromo[[4-(trifluoromethyl)phenyl]methyl]-* (CAS 62781-75-3)
  • Structure : Mercury bonded to bromine and a trifluoromethylphenyl group.
  • Comparison :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, similar to bromine in the borane. However, mercury’s electrophilicity differs significantly from boron’s Lewis acidity .

Brominated Aromatic Hydrocarbons

Evidence from EPA effluent guidelines highlights brominated polycyclic aromatic hydrocarbons (PAHs), such as Bromo(a)Fluoranthene and Bromo(C)Perylene . These compounds are environmental pollutants with high persistence .

  • Relevance to Borane: Brominated PAHs exhibit resistance to degradation due to aromatic stability, whereas the aliphatic borane may degrade more readily under hydrolytic conditions.

Brominated Amine Derivatives

5-Bromo-2-methoxyphenethylamine Hydrobromide (CAS 206559-44-6)
  • Structure : A brominated phenethylamine with a methoxy group and hydrobromide salt.
  • Comparison :
    • The amine’s bromine substitution on an aromatic ring contrasts with the borane’s aliphatic bromination.
    • Applications differ: brominated amines are often intermediates in pharmaceuticals, whereas boranes are typically synthetic reagents .

Research Implications and Limitations

  • Reactivity : The borane’s bromine substituents may facilitate debromination reactions, analogous to mercury compounds, but with safer byproducts .
  • Environmental Impact : Lessons from brominated PAHs suggest that this compound may require containment to prevent bioaccumulation, though its aliphatic structure could reduce persistence .
  • Synthetic Utility : Unlike brominated amines, which are tailored for drug design, the borane’s utility lies in boron-mediated transformations (e.g., Suzuki-Miyaura coupling precursors) .

Note: Direct experimental data on this compound remains absent in the provided evidence. This analysis extrapolates trends from structurally related halogenated compounds, emphasizing the need for targeted research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bromo(5-bromohexyl)hexylborane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of boranes or hydroboration of alkenes. For brominated alkyl chains, stepwise bromination using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation) is common. Optimization includes adjusting stoichiometry (1.5–2.0 eq brominating agent), temperature (60–80°C), and inert atmosphere (N₂/Ar) to minimize side reactions. Reaction progress can be monitored via TLC or ¹H NMR to track bromine incorporation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify alkyl chain bromination patterns and borane bonding. ¹¹B NMR is essential to confirm boron hybridization (e.g., δ ~80–100 ppm for trigonal planar geometry) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., Br²⁷/⁸¹ doublets).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related borane derivatives (e.g., (5-Bromo-2-methoxyphenyl)(4-ethyl-cyclohexyl)methanone) .

Q. What safety precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Under inert gas (Ar) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use gloveboxes or Schlenk lines. PPE includes nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician. Refer to safety protocols for bromocyclohexane analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model boron-electron deficiency and bromine leaving-group propensity. Compare activation energies for Suzuki-Miyaura coupling intermediates. Validate with experimental kinetic data (e.g., GC-MS reaction monitoring) .

Q. What strategies resolve contradictions in reported catalytic activity of brominated boranes?

  • Methodological Answer :

  • Purity Analysis : Use ICP-MS to detect trace metal impurities (e.g., Pd, Ni) that may influence reactivity .
  • Control Experiments : Compare catalytic performance under identical conditions (solvent, temperature, ligand ratios).
  • Isotopic Labeling : ¹⁰B/¹¹B isotopic studies to track boron participation in catalytic cycles .

Q. How does steric hindrance from the 5-bromohexyl group affect regioselectivity in borane-mediated transformations?

  • Methodological Answer :

  • Steric Maps : Generate 3D molecular models (e.g., using Avogadro or GaussView) to quantify steric bulk.
  • Competition Experiments : Compare reactivity with less-hindered analogs (e.g., hexylborane vs. 5-bromohexylborane) in hydroboration-oxidation reactions.
  • Kinetic Isotope Effects (KIE) : Study deuterated substrates to differentiate electronic vs. steric influences .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing inconsistencies in thermal stability data for brominated boranes?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform triplicate runs to assess decomposition onset temperatures (±2°C).
  • Multivariate Regression : Correlate stability with substituent electronegativity (e.g., Hammett σ constants for bromine) .
  • Error Analysis : Use ANOVA to identify outliers in datasets from varying synthetic batches .

Q. How can in situ spectroscopic techniques (e.g., FTIR) monitor real-time decomposition of this compound?

  • Methodological Answer :

  • Flow Reactors : Integrate ATR-FTIR probes to track B–Br bond cleavage (ν ~550 cm⁻¹) during heating.
  • Time-Resolved NMR : Use stopped-flow NMR to capture intermediates (e.g., boroxines) formed during degradation .

Tables for Key Data

Property Method Typical Value Reference
Boron Chemical Shift (¹¹B NMR)CDCl₃, 25°Cδ 85–95 ppm
Decomposition Onset (TGA)N₂ atmosphere, 10°C/min120–130°C
HRMS (M+H⁺)ESI-TOFCalculated: 345.0521

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